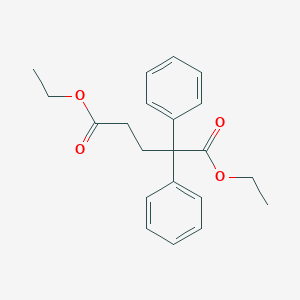

Diethyl 2,2-diphenylpentanedioate

Description

Diethyl 2,2-diphenylpentanedioate is a synthetic organic compound characterized by a pentanedioic acid backbone substituted with two phenyl groups at the 2-position and esterified with ethyl groups. The compound’s ester functionality enhances solubility in organic solvents compared to its carboxylic acid counterparts, making it valuable in synthetic protocols requiring hydrophobic reactants.

Properties

IUPAC Name |

diethyl 2,2-diphenylpentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-24-19(22)15-16-21(20(23)25-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWPYUOYSYHTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-diphenylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,2-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Another method involves the alkylation of diethyl malonate with benzyl bromide in the presence of a strong base such as sodium ethoxide. This reaction results in the formation of diethyl 2,2-diphenylpentanedioate through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of diethyl 2,2-diphenylpentanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-diphenylpentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of diethyl 2,2-diphenylpentanedioic acid.

Reduction: Formation of diethyl 2,2-diphenylpentanediol.

Substitution: Formation of nitro or halogenated derivatives of diethyl 2,2-diphenylpentanedioate.

Scientific Research Applications

Diethyl 2,2-diphenylpentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,2-diphenylpentanedioate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The phenyl groups can interact with hydrophobic pockets in the enzyme, while the ester groups may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison :

- Structural Differences : Benzilic acid features a hydroxyl group instead of ester moieties, increasing hydrogen-bonding capacity and acidity (pKa ~3.0).

- Reactivity : The carboxylic acid group in benzilic acid reacts readily with bases, whereas the ester groups in Diethyl 2,2-diphenylpentanedioate favor nucleophilic acyl substitution.

Diethoxyacetophenone (CAS 6175-45-7)

Applications: Adhesive formulations.

Comparison :

- Functional Groups: Diethoxyacetophenone contains a ketone and ethoxy groups, whereas Diethyl 2,2-diphenylpentanedioate has two ester groups and a diphenyl-substituted chain.

- Solubility: Diethoxyacetophenone’s smaller molecular size (MW 208.25 g/mol vs. ~354.4 g/mol for Diethyl 2,2-diphenylpentanedioate) likely enhances volatility and solubility in polar solvents.

2,2-Diphenylpropane (CAS 778-22-3)

Molecular Formula: C₁₅H₁₆ Physical State: Liquid or low-melting solid Hazards: Limited toxicity data; standard hydrocarbon precautions apply (e.g., flammability) . Applications: Intermediate in organic synthesis.

Comparison :

- Hydrophobicity : The absence of polar functional groups in 2,2-diphenylpropane results in higher hydrophobicity compared to the ester-containing Diethyl 2,2-diphenylpentanedioate.

- Thermal Stability : The saturated hydrocarbon backbone of 2,2-diphenylpropane may confer greater thermal stability than the esterified compound.

2,3-Pentanedione (CAS 600-14-6)

Molecular Formula : C₅H₈O₂

Physical State : Liquid

Hazards : Respiratory irritant; occupational exposure limits recommended .

Applications : Flavoring agent, industrial solvent.

Comparison :

- Reactivity : The diketone structure of 2,3-pentanedione undergoes condensation reactions more readily than the sterically hindered ester groups in Diethyl 2,2-diphenylpentanedioate.

- Volatility : Lower molecular weight (100.12 g/mol vs. ~354.4 g/mol) makes 2,3-pentanedione significantly more volatile.

Data Table: Key Properties of Diethyl 2,2-Diphenylpentanedioate and Comparators

Q & A

Q. What synthetic methodologies are employed for preparing Diethyl 2,2-diphenylpentanedioate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves esterification of 2,2-diphenylpentanedioic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reagent Purification: Use anhydrous ethanol to minimize side reactions.

- Temperature Control: Reflux at 70–80°C for 6–12 hours to ensure complete esterification.

- Workup: Neutralize excess acid with sodium bicarbonate, followed by extraction with ethyl acetate and solvent evaporation.

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst concentration (1–5 mol%) to balance reaction rate and byproduct formation.

For structurally analogous compounds (e.g., hindered phenolic esters), inert atmospheres (nitrogen) and lithium amide bases are used to prevent oxidation .

Q. How is the purity and structural integrity of Diethyl 2,2-diphenylpentanedioate validated in laboratory settings?

Methodological Answer:

- Chromatography: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities.

- Spectroscopy:

- NMR: and NMR confirm ester linkages (δ 4.1–4.3 ppm for ethoxy groups) and aromatic protons (δ 7.2–7.5 ppm).

- FT-IR: Peaks at 1720–1740 cm (C=O stretch) and 1250–1270 cm (C-O ester).

- Melting Point: Compare observed mp (if crystalline) with literature values to assess purity.

For related esters, differential scanning calorimetry (DSC) is used to detect polymorphic forms .

Q. What key physical properties (e.g., solubility, stability) influence experimental design for Diethyl 2,2-diphenylpentanedioate?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate. Insoluble in water, requiring sonication for aqueous-phase reactions.

- Stability: Hydrolyzes under strong acidic/basic conditions. Store at 2–8°C in amber vials to prevent photodegradation.

- Density: ~0.99 g/mL (similar to dimethylmalonate esters), critical for solvent layering in separatory workflows .

Q. Which spectroscopic and chromatographic techniques are prioritized for elucidating the structure of Diethyl 2,2-diphenylpentanedioate?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.

- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry, though limited by crystal quality. For analogous compounds, hydrogen bonding networks (C-H⋯O) are critical for crystal packing .

- Gas Chromatography (GC): Quantify volatile impurities using a DB-5 column with flame ionization detection.

Advanced Research Questions

Q. How are hydrogen bonding interactions in Diethyl 2,2-diphenylpentanedioate’s crystal structure analyzed, and what computational tools support this?

Methodological Answer:

- XRD Analysis: Resolve C-H⋯O interactions (2.5–3.0 Å) and symmetry operations (e.g., 2-fold axes) using SHELXL .

- Software: Mercury (CCDC) visualizes hydrogen-bonded chains; PLATON validates intermolecular contacts.

- DFT Calculations: Gaussian09 optimizes geometries and calculates interaction energies (B3LYP/6-31G* basis set). For hindered phenolic esters, steric effects from diphenyl groups reduce packing efficiency .

Q. What challenges arise in resolving crystallographic data contradictions for Diethyl 2,2-diphenylpentanedioate, and how are they mitigated?

Methodological Answer:

- Twinned Crystals: Use TWINLAW in SHELXL to model twin domains. Refine Flack parameter to confirm absolute structure.

- Disorder: Apply PART instructions in SHELX to model disordered ethoxy groups.

- Data Quality: Collect high-resolution data (≤1.0 Å) at synchrotron facilities to reduce noise. For hindered esters, low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. How do steric effects from diphenyl substituents influence Diethyl 2,2-diphenylpentanedioate’s reactivity in antioxidant applications?

Methodological Answer:

- Radical Scavenging Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify antioxidant activity. Steric hindrance from diphenyl groups reduces accessibility to radical species, lowering IC values.

- Computational Modeling: Molecular docking (AutoDock Vina) simulates interactions between the ester and lipid peroxidation substrates.

- Comparative Studies: Compare with less-hindered analogs (e.g., methyl-substituted esters) to isolate steric contributions .

Q. What advanced purification strategies address byproduct formation during large-scale synthesis of Diethyl 2,2-diphenylpentanedioate?

Methodological Answer:

- Distillation: Short-path distillation under reduced pressure (0.1–1.0 mmHg) separates high-boiling-point byproducts.

- Recrystallization: Use hexane/ethyl acetate (3:1) to isolate pure crystals.

- Column Chromatography: Employ silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC .

Q. How do solvent polarity and temperature affect the kinetic vs. thermodynamic control of Diethyl 2,2-diphenylpentanedioate’s reaction pathways?

Methodological Answer:

- Polar Solvents (DMF, DMSO): Favor SN2 mechanisms for nucleophilic substitutions, increasing diastereoselectivity.

- Low Temperatures (-78°C): Trap kinetic products (e.g., enolates) using LDA (lithium diisopropylamide).

- Reaction Monitoring: In-situ IR spectroscopy tracks intermediate formation. For esters, Arrhenius plots (ln k vs. 1/T) quantify activation energies .

Q. What hybrid experimental-computational approaches validate Diethyl 2,2-diphenylpentanedioate’s role in polymer stabilization?

Methodological Answer:

- Accelerated Aging Tests: Expose polymer films to UV light (λ = 340 nm) and measure carbonyl index via FT-IR.

- MD Simulations: LAMMPS models diffusion coefficients of ester molecules in polyethylene matrices.

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) with control samples to quantify stabilization efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.